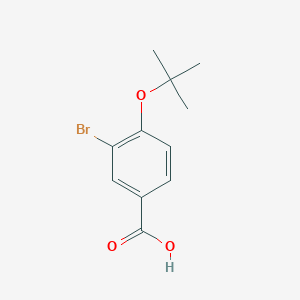

3-Bromo-4-(tert-butoxy)benzoic acid

Description

Precursor Selection and Retrosynthetic Analysis for Benzoic Acid Core Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-4-(tert-butoxy)benzoic acid, the analysis suggests several potential synthetic pathways originating from common precursors.

A primary retrosynthetic disconnection involves the carbon-bromine bond and the ether linkage, pointing towards precursors such as 4-(tert-butoxy)benzoic acid or 3-bromo-4-hydroxybenzoic acid. A highly logical and common starting point is 4-hydroxybenzoic acid due to its availability and the strong ortho, para-directing nature of the hydroxyl group, which can facilitate the desired bromination pattern.

The general synthetic plan starting from 4-hydroxybenzoic acid could proceed via two main routes:

Route A: Bromination of 4-hydroxybenzoic acid to form 3-bromo-4-hydroxybenzoic acid, followed by etherification of the phenolic hydroxyl group.

Route B: Protection of the hydroxyl group as a tert-butyl ether to form 4-(tert-butoxy)benzoic acid, followed by regioselective bromination at the 3-position.

The choice between these routes depends on the compatibility of the functional groups with the reaction conditions of each step. For instance, the acidity of the phenolic proton in 4-hydroxybenzoic acid can influence the choice of brominating agent and conditions.

Strategies for Bromination of Aromatic Rings in Benzoic Acid Derivatives

The introduction of a bromine atom onto the benzoic acid core at the specific 3-position is a critical step that leverages the directing effects of the existing substituents. The hydroxyl or tert-butoxy (B1229062) group at position 4 is a powerful ortho, para-directing group, while the carboxylic acid at position 1 is a meta-directing and deactivating group. The final regiochemical outcome is determined by the interplay of these electronic effects.

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. mdpi.com For a precursor like 4-hydroxybenzoic acid or 4-(tert-butoxy)benzoic acid, the powerful activating and ortho-directing nature of the oxygen-containing substituent at C-4 overwhelmingly favors substitution at the C-3 and C-5 positions. Since the two positions are equivalent in the absence of other substituents, this method is highly effective for synthesizing the desired 3-bromo isomer.

Various brominating agents have been developed to enhance regioselectivity and provide milder reaction conditions compared to elemental bromine. researchgate.netwku.edu The development of these selective methods is a high priority in synthetic chemistry. mdpi.comresearchgate.net

| Brominating Agent/System | Typical Substrates | Key Features & Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Silica Gel | Activated aromatics, phenols | A good agent for regioselective bromination, often favoring para-substitution. | mdpi.comresearchgate.net |

| Br₂ in Cu(NO₃)₂/HBr/O₂/H₂O | Aromatic compounds | In situ generation of bromine, offers specific regioselectivity. | mdpi.comresearchgate.net |

| Tetraalkylammonium Tribromides | Phenols | Highly para-selective for bromination of phenols. | mdpi.comresearchgate.net |

| N-Bromosuccinimide (NBS) in Ionic Liquids | Aromatic compounds | Highly regioselective for electrophilic aromatic brominations. | mdpi.com |

Theoretical studies using density functional theory (DFT) have provided significant insights into the mechanisms and regioselectivity of these reactions, confirming that the ortho/para directing effect of electron-donating groups like methoxy (B1213986) (analogous to tert-butoxy) arises from a combination of strong electron delocalization and attractive interactions. researchgate.netnih.gov

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. Palladium-catalyzed reactions, in particular, offer alternative selectivities that are not achievable through classical electrophilic substitution. scispace.comrsc.org

For benzoic acid derivatives, the carboxyl group can act as a weak coordinating directing group, guiding the palladium catalyst to functionalize the ortho C-H bonds. researchgate.netnih.gov While this typically directs functionalization to the 2 and 6 positions, recent advancements have enabled meta-C-H bromination. An unprecedented Pd-catalyzed meta-C–H bromination of aniline (B41778) and benzoic acid derivatives using N-bromophthalimide (NBP) has been developed, which overcomes the typical ortho/para selectivity. scispace.comrsc.org This method is effective for a broad range of substrates, including those with complex substitution patterns, providing a direct route to isomers that might otherwise require lengthy synthetic sequences. scispace.com

| Catalyst System | Directing Group | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / N-Ac-Gly-OH (ligand) / NBP (bromine source) | Nitrile-based groups (on anilines) | meta-C-H Bromination | Overcomes competing ortho/para-selectivity of electrophilic bromination. | scispace.com |

| Pd(II) / Acid Additives | Carboxylic Acid | meta-C-H Bromination | Applicable to a range of substituted benzoic acid derivatives. Addition of acid is crucial. | scispace.comrsc.org |

| Pd(OAc)₂ | Carboxylic Acid | ortho-C-H Alkylation | Demonstrates the principle of carboxyl-directed C-H activation. | researchgate.netnih.gov |

Introduction of the tert-Butoxy Moiety

The tert-butoxy group is typically introduced either by etherification of a corresponding phenol (B47542) or, less commonly for this substrate, via nucleophilic substitution.

The most direct method to install the tert-butoxy group is the etherification of a phenolic precursor, such as 3-bromo-4-hydroxybenzoic acid. The tert-butyl group is a valuable protecting group for alcohols and phenols. organic-chemistry.org A variety of methods exist for this transformation, often aimed at being eco-friendly and efficient.

A highly effective and eco-sustainable method involves the use of erbium(III) triflate (Er(OTf)₃) as a catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butyl source. organic-chemistry.orgresearchgate.net This reaction can often be performed under solvent-free conditions at room temperature, and the catalyst can be recovered and reused. organic-chemistry.orgresearchgate.net Phenolic substrates bearing electron-releasing groups tend to give higher yields than those with electron-withdrawing groups. researchgate.net

| Reagent/Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Er(OTf)₃ / Di-tert-butyl dicarbonate (Boc₂O) | Alcohols and Phenols | Eco-friendly, solvent-free, reusable catalyst, good to excellent yields. | organic-chemistry.orgresearchgate.net |

| FeCl₃ / Trifluoroacetic acid (TFA) / Di-tert-butylperoxide (DTBP) | Phenols | Synergistic iron/Brønsted acid catalysis for tert-butylation. | chemrxiv.org |

| Mg(ClO₄)₂ / Boc₂O | Alcohols | Mild reaction with general applicability for protecting alcohols as t-butyl ethers. | organic-chemistry.org |

| Pd-catalysis / Dialkylphosphinobiphenyl ligands | Aryl bromides/chlorides | Synthesis of aryl tert-butyl ethers from aryl halides and tert-butoxide. | organic-chemistry.org |

An alternative strategy for introducing the tert-butoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This pathway would typically involve a precursor with a good leaving group, such as fluorine or chlorine, at the 4-position (e.g., 3-bromo-4-fluorobenzoic acid). The leaving group is displaced by a strong nucleophile, in this case, a tert-butoxide salt like sodium tert-butoxide or potassium tert-butoxide. nih.gov

The SNAr mechanism generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comphiladelphia.edu.jo In a potential precursor like 3-bromo-4-halobenzoic acid, the strongly deactivating carboxyl group is meta to the leaving group, which does not provide resonance stabilization and thus hinders the reaction. While the bromo substituent is ortho, its electron-withdrawing effect is weaker. Consequently, SNAr reactions on this type of substrate often require harsh conditions and may not be the most efficient route. philadelphia.edu.jo The reaction can proceed through an addition-elimination mechanism or, under very strong basic conditions, via a benzyne (B1209423) intermediate. chadsprep.commasterorganicchemistry.com

Structure

3D Structure

Properties

CAS No. |

1131594-11-0 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

3-bromo-4-[(2-methylpropan-2-yl)oxy]benzoic acid |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6H,1-3H3,(H,13,14) |

InChI Key |

IPLHEMIEQJJHBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Tert Butoxy Benzoic Acid and Analogues

Multi-Step Synthetic Routes and Optimization of Reaction Conditions

The synthesis of 3-bromo-4-(tert-butoxy)benzoic acid and its analogues often involves multi-step reaction sequences. A common starting material for these syntheses is 4-hydroxybenzoic acid. The synthesis of the target molecule can be achieved through a sequence of bromination and etherification reactions.

One plausible synthetic route begins with the bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. nih.gov This intermediate is then subjected to etherification with a tert-butyl source to introduce the protecting group.

A related synthesis for an analogue, 3-bromo-4-isobutyloxyphenyl carbothioamide, starts from 4-hydroxybenzonitrile. researchgate.net This synthesis involves bromination, followed by oxyalkylation and thioamidation, with a total yield of 49.2% over the three steps. researchgate.net

The synthesis of 3-bromo-4-fluorobenzoic acid provides another example of a multi-step route starting from fluorobenzene. google.com This process involves acylation with acetyl chloride in the presence of aluminum chloride, followed by bromination and subsequent oxidation with a hypochlorite (B82951) solution. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve adjusting parameters such as temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents. For example, in a synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, the optimization of reaction conditions involved screening various bases and examining the effect of the milling speed in a ball-milling setup. researchgate.net Increasing the milling speed from 300 to 550 rpm was found to enhance the reaction yield. researchgate.net

A synthesis of 3-bromo-4-tert-butyl-benzoic acid starts from 4-tert-butyl benzoic acid. The reaction involves stirring the starting material in acetic acid, nitric acid, and bromine, followed by the addition of a silver nitrate (B79036) solution. The mixture is then heated at reflux, and the product is precipitated by the addition of water and recrystallized from acetic acid to yield the final product as a white solid with a 36% yield.

The following table outlines a multi-step synthesis of 3-bromo-4-tert-butyl-benzoic acid:

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |

| 1 | 4-tert-butyl benzoic acid | Acetic acid, Nitric acid, Bromine | - | - |

| 2 | Reaction mixture from Step 1 | Silver nitrate in water, Acetic acid, Reflux | 3-bromo-4-tert-butyl-benzoic acid | 36% |

Novel and Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com

Solvent-Free and Catalyst-Free Reactions:

One promising green chemistry approach is the use of solvent-free and catalyst-free reaction conditions. For the synthesis of bromo acids, sonication has been explored as an alternative energy source to traditional heating. ijisrt.com A study on the synthesis of 3-bromobenzoic acid from benzoic acid and bromine utilized sonication without any solvent or catalyst, demonstrating a novel and green method. ijisrt.com This approach aligns with the green chemistry principles of waste prevention and the use of safer reaction conditions. ijisrt.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijpsjournal.com For example, the solvent-free synthesis of paracetamol via microwave irradiation of p-aminophenol and acetic anhydride (B1165640) resulted in a high yield in a very short reaction time, significantly reducing energy consumption compared to conventional heating. ijpsjournal.com This technique could potentially be applied to the synthesis of this compound and its derivatives to improve efficiency.

Green Catalysts and Reaction Media:

The use of green catalysts and alternative reaction media is another key aspect of green chemistry. Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly protocol. mdpi.com This method offers good to excellent yields under mild conditions. mdpi.com The use of supercritical carbon dioxide (scCO₂) as a reaction medium for the amidation of benzoic acid derivatives has also been shown to be a "green" alternative to traditional organic solvents, reducing solvent consumption by over 90%. ijpsjournal.com

The use of lignin-based benzoic acid derivatives as renewable feedstocks for the synthesis of active pharmaceutical ingredients (APIs) represents a sustainable approach. rsc.org This strategy focuses on the functional group modification of these bio-based materials to produce valuable chemicals. rsc.org

The following table highlights some novel and green chemistry approaches relevant to the synthesis of substituted benzoic acids:

| Approach | Description | Potential Application |

| Sonication | Use of ultrasound to drive reactions without solvents or catalysts. ijisrt.com | Synthesis of bromo-substituted benzoic acids. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions and reduce energy consumption. ijpsjournal.com | Functionalization reactions of this compound. |

| Green Catalysis | Employing environmentally benign catalysts, such as selenium for oxidation reactions. mdpi.com | Oxidation steps in the synthesis of benzoic acid derivatives. |

| Supercritical CO₂ | Utilizing scCO₂ as a recyclable and non-toxic reaction medium. ijpsjournal.com | Amide bond formation reactions. |

| Renewable Feedstocks | Using lignin-based derivatives as starting materials. rsc.org | Sustainable production of benzoic acid-based APIs. |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Tert Butoxy Benzoic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The reactivity of 3-bromo-4-(tert-butoxy)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the aromatic bromine. The carboxylic acid moiety, a classical functional group in organic chemistry, engages in a variety of transformations, including esterification, amidation, and decarboxylation. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating para-tert-butoxy group and the electron-withdrawing meta-bromo substituent, modulates the reactivity of the carboxyl group.

Esterification Reactions and Kinetic Studies

Esterification of benzoic acids is a widely studied and fundamental reaction, typically proceeding via the Fischer esterification mechanism when reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com This is followed by the elimination of water to form the ester. masterorganicchemistry.com The reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction towards the product. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids

| Catalyst | Alcohol | Temperature | Conditions | Reference |

| H₂SO₄ | Excess alcohol | Reflux | Conventional heating | researchgate.net |

| p-Toluenesulfonic acid | 1-Butanol | 92-116 °C | Stationary conditions | dnu.dp.uaresearchgate.net |

| H₂SO₄ | Ethanol | 130 °C | Sealed-vessel microwave | researchgate.net |

| Titanium(IV) isopropoxide | Heptanol | 150 °C | Lewis acid catalysis | rug.nl |

| DMAP | tert-Butyl alcohol | Not specified | Base-catalyzed | researchgate.net |

Amidation and Peptide Coupling Reagents

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization in the case of chiral amines.

Boron-based catalysts have also emerged as effective reagents for direct amidation reactions. nih.govnih.gov For example, boronic acids can catalyze the amidation of benzoic acids with amines under azeotropic reflux conditions to remove water and drive the reaction to completion. nih.gov Mechanistic studies suggest the formation of an acyl-boron intermediate which is then attacked by the amine. nih.gov These methods provide a valuable route for the synthesis of amides from this compound, which can be important intermediates in medicinal chemistry and materials science.

Decarboxylation Pathways

Decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction that requires high temperatures or the presence of specific catalysts or activating groups. nist.gov The mechanism of thermal decarboxylation can proceed through different pathways depending on the substitution pattern of the aromatic ring. capes.gov.brresearchgate.netrsc.org

For benzoic acids, the presence of electron-donating groups, particularly in the ortho or para position, can facilitate decarboxylation. nist.gov For instance, 4-hydroxybenzoic acid undergoes near-complete decarboxylation at 400°C. nist.gov The para-tert-butoxy group in this compound is electron-donating, which might lower the required temperature for decarboxylation compared to unsubstituted benzoic acid. However, the reaction would likely still require harsh conditions.

Catalytic decarboxylation, often employing copper salts in the presence of a high-boiling solvent like quinoline, is a more common method. nist.gov More recently, transition-metal-catalyzed decarboxylative coupling reactions have been developed, where the carboxyl group is replaced by another functional group in a single step. nih.govnih.gov For this compound, such a reaction could potentially lead to the formation of a new C-C or C-heteroatom bond at the C1 position.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a range of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution (SN1 and SN2), the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

A key requirement for an SNAr reaction to occur is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of this compound, the bromine atom is the leaving group. The tert-butoxy (B1229062) group at the para position is an electron-donating group, which destabilizes the carbanion intermediate and thus deactivates the ring towards SNAr. The carboxylic acid group is electron-withdrawing, but it is in the meta position relative to the bromine. A meta substituent does not provide resonance stabilization for the negative charge on the carbon bearing the leaving group. libretexts.org Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. For SNAr to occur on a similar ring system, much more forcing conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate, would be necessary. chemistrysteps.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The bromine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.org It is a versatile method for forming biaryl structures. The reaction of this compound (or its ester derivative) with a suitable boronic acid in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) compound. fishersci.co.ukscielo.br

Table 2: Typical Conditions for Suzuki Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Reference |

| Pd(OAc)₂ | PPh₃ | KOH | Not specified | scielo.br |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | organic-chemistry.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | fishersci.co.uk |

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of an alkynyl group at the 3-position of the benzoic acid ring. organic-chemistry.orgyoutube.com

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Co-catalyst | Base | Solvent | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | libretexts.org |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | wikipedia.org |

| Pd(OAc)₂ | CuI | Cs₂CO₃ | Acetonitrile | organic-chemistry.org |

| NS-MCM-41-Pd | CuI | Et₃N | Toluene | nih.gov |

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org Reacting this compound with an alkene under Heck conditions would result in the formation of a styrenyl-type derivative.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. This would be a powerful method to synthesize 3-amino-4-(tert-butoxy)benzoic acid derivatives. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a strong base.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this reaction typically involves the replacement of the bromine atom with a metal, most commonly lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 3-position of the benzoic acid ring.

The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), and magnesium metal for the formation of Grignard reagents. researchgate.net The choice of reagent and reaction conditions is critical due to the presence of the acidic carboxylic acid proton and the ether linkage of the tert-butoxy group.

Lithium-Halogen Exchange: The reaction with an organolithium reagent is typically very fast, even at low temperatures. acs.org However, the acidic proton of the carboxylic acid group will react preferentially with the organolithium reagent. Therefore, it is necessary to either protect the carboxylic acid group (e.g., as an ester) or use at least two equivalents of the organolithium reagent: the first to deprotonate the carboxylic acid and the second to perform the halogen-metal exchange. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the bromo-substituted compound a suitable substrate. researchgate.net

Grignard Reagent Formation: The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal, typically in an etheral solvent like tetrahydrofuran (B95107) (THF). stackexchange.com Similar to the lithium-halogen exchange, the acidic proton of the carboxylic acid must be considered. The Grignard reagent itself is a strong base and would be quenched by the carboxylic acid. Therefore, protection of the carboxylic acid group is generally required before attempting to form the Grignard reagent. The resulting organomagnesium species can then be used in a variety of coupling reactions. chemicalbook.com

The table below summarizes the key aspects of metal-halogen exchange reactions relevant to this compound.

| Reaction Type | Reagent | Key Considerations | Potential Products after Electrophilic Quench |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Protection of carboxylic acid or use of >2 equivalents of reagent. Low temperatures (-78 °C) are typical. | 3-Alkyl-4-(tert-butoxy)benzoic acids, 3-Aryl-4-(tert-butoxy)benzoic acids, 3-Formyl-4-(tert-butoxy)benzoic acid (after reaction with DMF), etc. |

| Grignard Reaction | Mg metal in THF | Protection of carboxylic acid is essential. | Similar to lithium-halogen exchange products, including alcohols from reaction with aldehydes/ketones. libretexts.org |

Influence of the tert-Butoxy Group on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is significantly influenced by the electronic and steric properties of the tert-butoxy group.

The tert-butoxy group, like other alkoxy groups, exerts two opposing electronic effects on the aromatic ring: a resonance effect and an inductive effect. auburn.edu

Resonance Effect (+R): The oxygen atom of the tert-butoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the tert-butoxy group. This electron-donating resonance effect makes the ring more susceptible to electrophilic attack.

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. quora.com This inductive effect is electron-withdrawing and deactivates the ring towards electrophilic substitution.

The tert-butyl group is notably bulky, which introduces significant steric hindrance. stackexchange.com This steric bulk has a profound impact on the reactivity of the positions adjacent to the tert-butoxy group.

Ortho Position: The position ortho to the tert-butoxy group (the 2-position) is severely sterically hindered. Attack by an electrophile at this position is highly unfavorable due to the spatial obstruction caused by the large tert-butyl group. In electrophilic aromatic substitution reactions, the yield of the ortho-substituted product is expected to be very low. stackexchange.com

Meta Position: The positions meta to the tert-butoxy group (the 5- and 1-positions, with the latter being substituted by the carboxylic acid) are less affected by the steric hindrance of the tert-butoxy group. However, the directing effects of the substituents play a more dominant role in determining the regioselectivity of electrophilic attack. The tert-butoxy group is an ortho, para-director, while the bromine atom is also an ortho, para-director (but deactivating), and the carboxylic acid group is a meta-director (and deactivating). The interplay of these directing effects and the steric hindrance will determine the outcome of further substitution reactions.

Redox Chemistry of Substituted Benzoic Acids

The redox chemistry of this compound involves the transformation of the substituents on the benzene ring or the ring itself under oxidative or reductive conditions.

Substituted benzoic acids can undergo various oxidative transformations, although the aromatic ring itself is generally resistant to oxidation except under harsh conditions. The substituents are more likely to be the site of oxidation.

In the case of this compound, the benzene ring is already in a relatively high oxidation state with the carboxylic acid group. The tert-butoxy group is an ether and can be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of a hydroxyl group. However, this typically requires specific reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are often used to oxidize alkyl side chains on a benzene ring to a carboxylic acid. youtube.com Since this compound already possesses a carboxylic acid group, such reactions are not directly applicable for further oxidation of the ring's carbon framework.

The bromine atom is a halogen and is generally stable to oxidation under common conditions used for organic synthesis. It is conceivable that under very harsh oxidative conditions, degradation of the entire molecule could occur. For instance, the oxidation of alkylbenzenes to benzoic acids often proceeds via a radical mechanism at the benzylic position, a feature absent in this molecule. youtube.com

The reduction of substituted benzoic acids can target either the carboxylic acid group, the aromatic ring, or the other substituents.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also likely reduce the bromo-substituent via a metal-halogen exchange-like process. More selective reagents like borane (B79455) (BH₃) in THF can reduce the carboxylic acid to an alcohol while leaving the bromo group intact.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst) at high pressures and temperatures. This would, of course, completely alter the aromatic nature of the compound.

Reduction of the Bromo Group (Debromination): The carbon-bromine bond can be cleaved under various reductive conditions. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base can lead to hydrodebromination, replacing the bromine atom with a hydrogen atom to yield 4-(tert-butoxy)benzoic acid.

The electrochemical reduction of substituted benzoic acids has also been studied. acs.org For 4-bromobenzoic acid, the main reduction peak is attributed to the reduction of the acid via a CE mechanism (a chemical step preceding the electron transfer), where the acid dissociates, and the resulting proton is reduced. acs.org A similar mechanism would be expected for this compound.

The following table summarizes potential reductive transformations.

| Transformation | Reagent/Condition | Product |

| Carboxylic Acid Reduction | Borane (BH₃·THF) | (3-Bromo-4-(tert-butoxy)phenyl)methanol |

| Debromination | H₂, Pd/C, base | 4-(tert-Butoxy)benzoic acid |

| Aromatic Ring Reduction | H₂, Rh/C or Ru/C, high P/T | 3-Bromo-4-(tert-butoxy)cyclohexanecarboxylic acid |

Following a comprehensive search of publicly available scientific literature and patent databases, detailed research findings concerning the reaction pathway elucidation and specific mechanistic studies for the compound This compound could not be located.

The available information is limited to its identification and availability from chemical suppliers. There is a notable absence of published papers or patents that focus on its chemical reactivity, specific reaction pathways, or the mechanisms of its transformations. Therefore, the generation of a scientifically accurate article on this specific topic, as per the requested outline, is not possible at this time.

Computational and Theoretical Chemistry Studies on 3 Bromo 4 Tert Butoxy Benzoic Acid

Quantum Chemical Descriptors for Reactivity Prediction

Fukui Functions and Local Reactivity Descriptors

A computational analysis of 3-bromo-4-(tert-butoxy)benzoic acid would involve the calculation of Fukui functions and other local reactivity descriptors to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are derived from the changes in electron density as electrons are added or removed.

For a molecule like this compound, such a study would likely reveal the influence of the electron-withdrawing carboxylic acid and bromine substituents, as well as the bulky, electron-donating tert-butoxy (B1229062) group, on the reactivity of the aromatic ring and the carbonyl carbon. The condensed Fukui functions would provide atom-specific values indicating their susceptibility to different types of reactions.

Table 1: Hypothetical Condensed Fukui Functions for this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3-Br | Data not available | Data not available | Data not available |

| C4-O | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| C=O | Data not available | Data not available | Data not available |

| O-H | Data not available | Data not available | Data not available |

| O(tert-butoxy) | Data not available | Data not available | Data not available |

| Br | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The data would need to be generated from a specific computational study on this compound.

Solvent Effects on Molecular and Reactivity Parameters (e.g., Polarizable Continuum Models)

The influence of different solvents on the geometry, electronic properties, and reactivity of this compound could be modeled using methods like the Polarizable Continuum Model (PCM). Such calculations would provide insights into how the dipole moment, molecular orbital energies (HOMO and LUMO), and reactivity indices change in solvents of varying polarity (e.g., water, ethanol, chloroform). This is crucial for understanding the behavior of the compound in solution, where many chemical reactions are performed. Research on similar molecules has shown that solvation can significantly alter reactivity descriptors.

Spectroscopic Property Predictions from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations are a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations could predict the 1H and 13C NMR chemical shifts of this compound. These theoretical values, when compared to experimental data, can help confirm the molecular structure.

IR: The vibrational frequencies and corresponding intensities for an IR spectrum can be calculated to identify the characteristic vibrational modes of the functional groups present, such as the O-H and C=O stretching of the carboxylic acid, and the C-O and C-Br bonds.

UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths, providing theoretical UV-Vis spectra. This would help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling could be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or subsequent functionalization. By locating the transition state structures and calculating the activation energies for different potential pathways, computational chemistry can provide valuable insights into reaction kinetics and thermodynamics. For example, modeling the esterification of the carboxylic acid group would involve identifying the transition state for the nucleophilic attack of an alcohol and the subsequent dehydration step.

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 4 Tert Butoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of 3-Bromo-4-(tert-butoxy)benzoic acid, distinct signals corresponding to the aromatic protons and the tert-butoxy (B1229062) group protons are expected. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring.

Based on the analysis of similar compounds, such as 3-bromo-4-methoxybenzoic acid, the following proton signals can be predicted. rsc.org The proton on the carbon between the carboxyl and bromo substituents would appear as a doublet at the most downfield position of the aromatic signals. The proton adjacent to the bromo group would likely be a doublet of doublets, and the proton adjacent to the tert-butoxy group would be a doublet. The large tert-butoxy group would exhibit a singlet in the upfield region, integrating to nine protons. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 8.0 - 8.2 | d | ~2 |

| Aromatic H | 7.8 - 8.0 | dd | ~8, 2 |

| Aromatic H | 7.0 - 7.2 | d | ~8 |

| -C(CH₃)₃ | ~1.4 | s | - |

| -COOH | >10 | br s | - |

Note: These are predicted values based on analogous compounds and are subject to the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, signals for the carboxyl carbon, the six aromatic carbons, and the carbons of the tert-butoxy group are expected. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (bromo, tert-butoxy, and carboxyl groups).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~165-170 |

| C-O (aromatic) | ~155-160 |

| C-Br (aromatic) | ~110-115 |

| Aromatic C-H | ~115-135 |

| Aromatic C-COOH | ~125-130 |

| Aromatic C-C(CH₃)₃ | ~120-125 |

| -C (CH₃)₃ | ~80-85 |

| -C(C H₃)₃ | ~25-30 |

Note: These are predicted values and the exact shifts will depend on the specific experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-Br, C-O, C-COOH, and the quaternary carbon of the tert-butyl group) by observing their correlations with nearby protons.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₃BrO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be detected. amazonaws.com

The fragmentation pattern in MS/MS experiments can provide further structural information. A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group. For this compound, the loss of the tert-butyl group is another likely fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with its key functional groups: the carboxylic acid, the tert-butoxy group, and the substituted benzene ring. Based on established group frequencies and data from related substituted benzoic acids, the characteristic vibrational bands can be predicted. ijtsrd.comnih.govnih.gov

The carboxylic acid moiety gives rise to several distinct and intense bands. The O-H stretching vibration of the carboxyl group is typically observed as a broad band in the IR spectrum, generally in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration is another prominent feature, expected to appear as a strong absorption in the IR spectrum between 1710 and 1680 cm⁻¹. This band is also typically strong in the Raman spectrum. ijtsrd.com The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The tert-butoxy group introduces characteristic vibrations from the C-H bonds of the methyl groups and the C-O-C ether linkage. The asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl group are anticipated in the 2990-2950 cm⁻¹ region. The C-O stretching vibration of the tert-butoxy group is expected to be found in the 1260-1200 cm⁻¹ range.

The benzene ring contributes to several bands in the spectra. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a group of bands in the 1625-1430 cm⁻¹ region. ijtsrd.com The presence of substituents on the benzene ring influences the pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region, which can provide information about the substitution pattern. The C-Br stretching vibration is expected at lower frequencies, typically in the 680-515 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Strong | Weak |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium | Medium |

| Carboxylic Acid | O-H in-plane bend | 1440 - 1395 | Medium | Weak |

| tert-Butoxy Group | C-H stretch (asymmetric & symmetric) | 2990 - 2950 | Strong | Strong |

| tert-Butoxy Group | C-O stretch | 1260 - 1200 | Strong | Medium |

| Aromatic Ring | C-H stretch | > 3000 | Medium | Strong |

| Aromatic Ring | C=C stretch | 1625 - 1430 | Medium-Strong | Medium-Strong |

| Bromo Substituent | C-Br stretch | 680 - 515 | Medium | Strong |

This table is based on theoretical predictions and data from analogous compounds.

Conformational Insights from Vibrational Modes

The vibrational spectra can also offer insights into the conformational preferences of this compound. The orientation of the tert-butoxy group relative to the plane of the benzene ring and the conformation of the carboxylic acid group can influence the exact positions and intensities of certain vibrational modes.

For instance, the rotational isomerism of the tert-butoxy group could lead to the appearance of multiple bands for certain vibrations in a high-resolution spectrum. However, due to the steric bulk of the tert-butyl group, its rotation is likely to be hindered.

In the solid state, benzoic acid and its derivatives often exist as hydrogen-bonded dimers. nih.gov This dimerization significantly affects the vibrational modes of the carboxylic acid group. The O-H stretching band becomes very broad and shifts to lower wavenumbers, while the C=O stretching frequency is also lowered compared to the monomeric form. The presence of low-frequency intermolecular modes in the far-IR and Raman spectra, corresponding to the vibrations of the hydrogen-bond network, would provide strong evidence for the dimeric structure. researchgate.net Density functional theory (DFT) calculations on related benzoic acid dimers have shown that these intermolecular vibrations occur below 200 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

The benzene ring and the carboxylic acid group are the primary chromophores. The substitution on the benzene ring with a bromine atom (an auxochrome with a deactivating effect) and a tert-butoxy group (an auxochrome with an activating effect) will influence the position and intensity of the absorption maxima (λ_max).

Typically, substituted benzoic acids exhibit two main absorption bands in the UV region. The more intense band, corresponding to the π → π* transition of the benzene ring (the E2-band), is expected to appear around 230-250 nm. A second, less intense band (the B-band), arising from a different π → π* transition, is anticipated at longer wavelengths, likely in the 270-290 nm range. The n → π* transition of the carbonyl group is generally weak and may be obscured by the more intense π → π* bands.

Solvent polarity can also affect the positions of these bands. For instance, a shift in the λ_max to longer wavelengths (a bathochromic or red shift) is often observed in more polar solvents. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide predictions of the electronic transitions and the resulting UV-Vis spectrum. nih.govnih.gov

Table 2: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λ_max Range (nm) |

| π → π* (E2-band) | Benzene Ring | 230 - 250 |

| π → π* (B-band) | Benzene Ring | 270 - 290 |

| n → π* | Carbonyl Group | Likely obscured |

This table is based on theoretical predictions and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. While no publicly available single-crystal X-ray diffraction data for this compound has been identified, predictions can be made based on the structures of related compounds.

If a suitable single crystal of the compound were obtained, X-ray analysis would reveal crucial information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact dihedral angles defining the orientation of the carboxylic acid and tert-butoxy groups relative to the benzene ring.

Intermolecular interactions: The details of the hydrogen bonding network, confirming the formation of dimers and describing how these dimers pack in the crystal lattice. Other intermolecular interactions, such as halogen bonding involving the bromine atom or van der Waals forces, would also be elucidated.

Computational methods can be employed to predict the likely crystal structure, providing a theoretical model that can be compared with future experimental data. Such models often start by predicting the gas-phase geometry of the molecule and then exploring possible packing arrangements based on energy calculations.

Applications of 3 Bromo 4 Tert Butoxy Benzoic Acid As a Chemical Synthon in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Construction

The strategic placement of functional groups in 3-bromo-4-(tert-butoxy)benzoic acid allows for its sequential and controlled incorporation into complex molecular targets. The carboxylic acid moiety provides a reactive site for standard transformations such as esterification and amidation, enabling the linkage of this aromatic core to other fragments. The bromine atom, ortho to the carboxylic acid, is particularly valuable for the introduction of further complexity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the benzoic acid core to other aryl or vinyl groups. The tert-butoxy (B1229062) group serves as a sterically bulky protecting group for the phenolic oxygen, preventing its interference in reactions targeting the other functional groups and allowing for its selective removal under specific acidic conditions to reveal a hydroxyl group for further functionalization.

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the utility of similarly substituted bromobenzoic acids is well-established. For instance, substituted bromobenzoic acids are frequently employed in the synthesis of biaryl compounds, which are common motifs in many natural products and bioactive molecules. The principles of these syntheses can be directly applied to this compound, highlighting its potential as a key building block in the assembly of complex organic structures.

Precursor for Pharmacologically Relevant Scaffolds and Lead Compounds

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities. The specific substitution pattern of this compound offers multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of modern drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, the carboxylic acid functionality can be converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the bromine atom can be utilized in transition metal-catalyzed reactions to construct carbon-heteroatom bonds, leading to the formation of heterocycles containing oxygen, sulfur, or nitrogen.

A relevant example of the utility of a related bromobenzoyl precursor is the synthesis of various heterocycles, including pyrimidine (B1678525) thiones, pyrans, and pyridines, from 3-(4-bromobenzoyl)prop-2-enoic acid. nih.gov This demonstrates how the bromo-substituted benzoic acid scaffold can be elaborated into diverse heterocyclic structures, a strategy that is applicable to this compound for the generation of novel pharmacologically active compounds.

Development of Modified Benzoic Acid Derivatives

The modification of the core structure of this compound can lead to a diverse array of derivatives with potentially enhanced or novel biological activities. The carboxylic acid group can be transformed into esters, amides, or other functional groups to modulate the compound's physicochemical properties, such as solubility and membrane permeability. The bromine atom can be replaced with a variety of substituents through cross-coupling reactions, allowing for the exploration of the structure-activity relationship of the resulting compounds. Additionally, the tert-butoxy group can be cleaved to reveal a phenolic hydroxyl group, which can then be further functionalized through etherification or esterification, providing another avenue for structural diversification.

The synthesis of amide-based cyclotriphosphazene (B1200923) derivatives with alkoxy terminal groups, starting from the alkylation of methyl-4-hydroxybenzoate, showcases a synthetic strategy that could be adapted for the modification of the hydroxyl group that would be revealed after deprotection of this compound. mdpi.com

Utilization in Agrochemical Research and Development

Substituted benzoic acids are a well-established class of compounds in the agrochemical industry, with many derivatives exhibiting herbicidal, fungicidal, or insecticidal properties. The structural features of this compound make it an attractive scaffold for the development of new agrochemicals.

A patent for a compound closely related to the subject of this article, 3-bromo-4-methoxybenzoic acid, discloses its utility as an agrochemical with good inhibitory effects on pathogenic bacteria such as apple rot and grape white rot, as well as various weeds. google.com The patent also mentions a regulatory effect on plant growth. google.com This provides strong evidence for the potential of this compound in the agrochemical sector. The tert-butoxy group, being more sterically hindered than the methoxy (B1213986) group, could potentially modulate the biological activity and selectivity of the compound.

| Related Compound | Disclosed Agrochemical Activity | Reference |

| 3-Bromo-4-methoxybenzoic acid | Inhibitory effect on apple rot, grape white rot, and various weeds; plant growth regulation. | CN103102263A google.com |

Applications in Materials Science for Polymer and Specialty Chemical Synthesis

The unique combination of functional groups in this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and specialty chemicals. The carboxylic acid group can be used as a monomer component in polymerization reactions, such as the formation of polyesters and polyamides. The bromine atom can be utilized for post-polymerization modification through polymer-analogous reactions, allowing for the introduction of various functionalities onto the polymer backbone.

The synthesis of functional polymers by atom transfer radical polymerization (ATRP) using carboxylic acid-bearing initiators prepared from the bromination of commercially available starting materials demonstrates a relevant approach. cmu.edu Furthermore, the segregation of benzoic acid in polymer crystalline cavities highlights the potential for benzoic acid derivatives to be incorporated into polymer matrices to create functional materials. mdpi.com Brominated benzoxazine (B1645224) monomers have also been used to prepare polymers with enhanced thermal stability and flame retardance. researchgate.net These examples suggest that this compound could be a valuable monomer or precursor for the synthesis of polymers with tailored properties.

Future Research Directions and Unexplored Avenues for 3 Bromo 4 Tert Butoxy Benzoic Acid

Investigation of Novel Catalytic Transformations

Future research should focus on expanding the repertoire of catalytic reactions involving 3-Bromo-4-(tert-butoxy)benzoic acid. While traditional cross-coupling reactions are common, the exploration of novel catalytic systems could lead to more efficient and selective transformations.

Key Research Areas:

C-H Activation: Direct C-H activation at the positions ortho to the existing substituents could provide a more atom-economical route to poly-substituted aromatic compounds, avoiding the need for pre-functionalized starting materials.

Decarboxylative Coupling: The carboxylic acid moiety could be leveraged in decarboxylative coupling reactions, serving as a traceless activating group for the introduction of new functionalities.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations under mild reaction conditions, potentially offering unique reactivity and selectivity profiles compared to traditional thermal methods.

| Catalytic Strategy | Potential Transformation | Advantages |

| C-H Activation | Direct arylation or alkylation at C-2 or C-5 | Reduced synthetic steps, improved atom economy |

| Decarboxylative Coupling | Replacement of the carboxylic acid with aryl, alkyl, or other groups | Versatile functionalization, use of a native functional group |

| Photoredox Catalysis | Radical-mediated coupling reactions | Mild reaction conditions, high functional group tolerance |

Exploration of Bioisosteric Replacements and Their Synthetic Impact

In medicinal chemistry, the concept of bioisosterism is crucial for optimizing the pharmacological properties of lead compounds. Future work should explore the synthesis and impact of replacing the carboxylic acid or the bromo substituent with various bioisosteres. u-tokyo.ac.jpdrughunter.com

Potential Bioisosteric Replacements for the Carboxylic Acid Group:

Tetrazoles: Known to mimic the acidity and hydrogen bonding properties of carboxylic acids, tetrazole bioisosteres could offer improved metabolic stability and cell permeability. drughunter.com

Acyl Sulfonamides: These groups can also replicate the acidic nature of carboxylic acids while potentially enhancing lipophilicity and resistance to glucuronidation. drughunter.com

Hydroxamic Acids: This functionality can act as a chelating group for metal ions in enzymes and may offer a different biological activity profile.

The replacement of the bromine atom with other groups like -CF3, -CN, or -SF5 could significantly impact the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity.

| Bioisosteric Replacement | Target Group | Potential Advantages |

| 5-Substituted-1H-tetrazole | Carboxylic Acid | Similar pKa, increased metabolic stability |

| Acyl Sulfonamide | Carboxylic Acid | Increased lipophilicity, improved membrane permeability |

| Trifluoromethyl (-CF3) | Bromo | Enhanced lipophilicity, altered electronic properties |

Development of Asymmetric Synthetic Routes

The introduction of chirality is a critical step in the synthesis of many active pharmaceutical ingredients. While this compound itself is achiral, its derivatives often contain stereocenters. Future research should focus on the development of efficient asymmetric methods to access enantiomerically pure derivatives.

Potential Asymmetric Strategies:

Chiral Catalysts: The use of chiral transition metal catalysts for asymmetric cross-coupling reactions could establish stereocenters adjacent to the aromatic ring.

Enantioselective Desymmetrization: For derivatives with prochiral centers, enantioselective desymmetrization reactions could provide a powerful tool for accessing chiral molecules.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the carboxylic acid group could direct the stereochemical outcome of subsequent reactions.

In-depth Studies on Structure-Reactivity Relationships

A fundamental understanding of the relationship between the structure of this compound and its reactivity is essential for predicting its behavior in chemical reactions and for the rational design of new synthetic routes. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into its electronic and structural properties. researchgate.netbanglajol.info

Areas for Investigation:

Computational Modeling: DFT calculations can be used to determine parameters such as molecular electrostatic potential, HOMO-LUMO energy gaps, and various reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netbanglajol.info

Kinetic Studies: Experimental kinetic studies of key reactions can help to elucidate reaction mechanisms and provide quantitative data on the influence of substituents on reaction rates.

Solvent Effects: A systematic investigation into the effect of different solvents on the reactivity and selectivity of reactions involving this compound can aid in optimizing reaction conditions. researchgate.netbanglajol.info

| Parameter | Method of Study | Insights Gained |

| Electronic Properties | Density Functional Theory (DFT) | Prediction of reactive sites, understanding of substituent effects |

| Reaction Mechanisms | Kinetic Studies | Elucidation of reaction pathways, optimization of reaction conditions |

| Solvent Influence | Experimental Screening | Selection of optimal solvent for desired reactivity and selectivity |

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and reproducibility. researchgate.netnih.govresearchgate.net The integration of this compound into these platforms presents a significant opportunity for future research.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors allow for better control over reaction temperature and pressure, which is particularly important when working with hazardous reagents or intermediates. researchgate.netnih.gov

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and higher yields. researchgate.net

Scalability: Reactions developed in flow can often be scaled up more easily and predictably than traditional batch processes. researchgate.netresearchgate.net

Future work could focus on developing robust flow chemistry protocols for the synthesis and derivatization of this compound, potentially integrating in-line purification and analysis for a fully automated process.

Environmental and Sustainable Chemistry Aspects of Synthesis and Application

The principles of green chemistry should be a guiding factor in the future development of synthetic methods involving this compound. Research in this area would focus on minimizing the environmental impact of its synthesis and use.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that can proceed without the need for a catalyst or solvent, potentially using alternative energy sources like sonication or microwave irradiation. ijisrt.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

A recent study on the synthesis of 3-bromobenzoic acid using a solvent- and catalyst-free sonication method highlights the potential for developing more sustainable synthetic routes. ijisrt.com Applying similar principles to the synthesis of this compound could significantly reduce its environmental footprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-(tert-butoxy)benzoic acid, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 4-(tert-butoxy)benzoic acid) using bromine or N-bromosuccinimide (NBS). Key parameters include:

- Catalyst Selection : FeCl₃ or AlCl₃ enhances regioselectivity at the 3-position .

- Temperature Control : Mild conditions (20–50°C) prevent over-bromination .

- Solvent Choice : Dichloromethane or THF improves solubility of intermediates .

- Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butoxy at C4, bromine at C3) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₁H₁₃BrO₃, ~273.07 g/mol) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility challenges of this compound be addressed in organic reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility .

- Derivatization : Convert to methyl esters for improved solubility in non-polar solvents .

- Co-solvent Systems : Ethanol/water mixtures (e.g., 70:30 v/v) aid recrystallization .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the tert-butoxy group during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos ligands to enhance reactivity with bulky substrates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by overcoming steric barriers .

- Pre-activation : Generate boronic ester derivatives of the benzoic acid to facilitate coupling .

Q. How does the tert-butoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating tert-butoxy group directs EAS to the para position relative to itself. However, steric bulk at C4 shifts substitution to the meta position (C3) in bromination .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What are the applications of this compound in designing enzyme inhibitors?

- Methodological Answer :

- Scaffold Modification : The bromine serves as a leaving group for nucleophilic substitution to attach pharmacophores (e.g., amines, thiols) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing tert-butoxy with methoxy) to study binding affinity .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.